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Compound of Interest

Compound Name: Vociprotafib

Cat. No.: B10828163 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Vociprotafib (RMC-4630) with other prominent SHP2 inhibitors,

SHP099 and Batoprotafib (TNO155). This document summarizes key preclinical and clinical

data, details experimental methodologies, and visualizes the underlying biological pathways to

aid in the assessment of Vociprotafib's translational potential.

Vociprotafib is an orally active, selective, and potent allosteric inhibitor of the protein tyrosine

phosphatase SHP2.[1] SHP2 is a critical signaling node that relays signals from receptor

tyrosine kinases (RTKs) to the RAS-RAF-MEK-ERK pathway, a key driver of cell proliferation

and survival in many cancers.[1] By locking SHP2 in an inactive conformation, Vociprotafib
blocks this signaling cascade, offering a promising therapeutic strategy for tumors dependent

on this pathway.

Comparative Analysis of Preclinical Activity
To objectively evaluate the preclinical potential of Vociprotafib, this section compares its in

vitro and in vivo activity with that of SHP099 and Batoprotafib. The following tables summarize

key quantitative data from various studies.
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The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following table compares the IC50 values of Vociprotafib, SHP099, and Batoprotafib in various

biochemical and cellular assays.
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Compound Assay Type
Target/Cell
Line

IC50 (µM) Reference

Vociprotafib

(RMC-4630)
SHP2 Inhibition -

Data not publicly

available

SHP099
SHP2 Inhibition

(Biochemical)
Wild-type SHP2 0.071 [2]

SHP2 Inhibition

(Biochemical)

SHP2 (various

mutants)
0.416 - 2.896 [3]

Cell Proliferation MV4-11 (AML) 0.32 [3]

Cell Proliferation

TF-1

(Erythroleukemia

)

1.73 [3]

Cell Proliferation PC9 (NSCLC) 7.536 (24h) [4]

Cell Proliferation

PC9GR

(Gefitinib-

resistant

NSCLC)

8.900 (24h) [4]

Batoprotafib

(TNO155)

SHP2 Inhibition

(Biochemical)
Wild-type SHP2 0.011 [5][6][7]

pERK Inhibition

(Cellular)

KYSE520

(Esophageal

Cancer)

0.008 [5][7]

Cell Proliferation

KYSE520

(Esophageal

Cancer)

0.100 [5][7]

Cell Proliferation

NCI-H3255,

HCC827, PC9

(NSCLC)

< 1.5 [5]

In Vivo Efficacy in Xenograft Models
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The anti-tumor activity of these SHP2 inhibitors has been evaluated in various mouse xenograft

models. The following table summarizes the tumor growth inhibition (TGI) observed in these

preclinical studies.

Compound Tumor Model Dosing
Tumor Growth
Inhibition (%)

Reference

Vociprotafib

(RMC-4630)

Osimertinib-

resistant PDX
-

Effective at

inhibiting tumor

growth

[1]

SHP099
CT-26 (Colon

Carcinoma)
-

Did not decrease

tumor volume

directly, but

augmented anti-

tumor immunity

[8]

H3122 (ALK-

rearranged

NSCLC)

-

Little effect

alone, but

significant

inhibition in

combination with

alectinib

[9]

Batoprotafib

(TNO155)

HT-29

(Colorectal)

20 mg/kg, p.o.,

twice daily for 40

days

Inhibits tumor

growth, more

effective with

Dabrafenib

[5]

Clinical Development Landscape
Vociprotafib has been investigated in several clinical trials for various solid tumors. However,

some of these trials have been discontinued. Understanding the clinical trajectory of

Vociprotafib and other SHP2 inhibitors is crucial for assessing their translational feasibility.
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Compound Phase Indication Status
Key
Findings/Refer
ence

Vociprotafib

(RMC-4630)
Phase II

Non-small cell

lung cancer
- [10]

Phase I/II

Colorectal

cancer, Solid

tumors

- [10]

Phase I

Non-small cell

lung cancer

(combination

therapy)

Discontinued

(Sep 2025)
[10]

Phase I

(NCT03634982)

KRAS-mutant

NSCLC
-

Disease control

rate of 71% (5/7

patients), with

tumor volume

reduction in 3

patients (43%)

and one

confirmed

objective

response.[11]

Batoprotafib

(TNO155)
Phase I/II

Advanced solid

tumors
Ongoing [12][13]

Phase I

(NCT03114319)

Advanced solid

tumors
-

Showed

acceptable

safety and

evidence of

MAPK pathway

suppression.[14]

Signaling Pathways and Experimental Workflows
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To provide a deeper understanding of the mechanism of action and the experimental

approaches used to evaluate these inhibitors, the following diagrams illustrate the targeted

signaling pathway and a typical experimental workflow.
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Caption: The SHP2 signaling pathway targeted by Vociprotafib.
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Caption: A typical experimental workflow for evaluating SHP2 inhibitors.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of

SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay
This assay determines the direct inhibitory effect of a compound on SHP2 enzymatic activity.

Reagents and Materials:

Recombinant human SHP2 protein

DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate) substrate

Assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 2 mM DTT, 0.01% Triton X-100)

Test compounds (Vociprotafib, SHP099, Batoprotafib) dissolved in DMSO

384-well black plates

Plate reader capable of fluorescence detection

Procedure:

1. Prepare a serial dilution of the test compounds in DMSO.
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2. Add 1 µL of the compound solution to the wells of the 384-well plate.

3. Add 20 µL of SHP2 enzyme solution (e.g., 0.5 nM final concentration) to each well.

4. Incubate for 15 minutes at room temperature.

5. Initiate the reaction by adding 20 µL of DiFMUP substrate solution (e.g., 500 µM final

concentration).

6. Measure the fluorescence intensity (e.g., excitation 355 nm, emission 460 nm) every

minute for 30 minutes.

7. Calculate the rate of reaction for each compound concentration.

8. Determine the IC50 value by plotting the percent inhibition against the compound

concentration and fitting the data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a

downstream effector of the SHP2 pathway, in cancer cells.

Cell Culture and Treatment:

1. Culture cancer cells (e.g., KYSE520, PC9) in appropriate media until they reach 70-80%

confluency.

2. Starve the cells in serum-free media for 12-24 hours.

3. Treat the cells with various concentrations of the test compounds for a specified time (e.g.,

2 hours).

4. Stimulate the cells with a growth factor (e.g., EGF, HGF) for 10-15 minutes to activate the

RTK-SHP2 pathway.

Protein Extraction and Quantification:
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1. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

2. Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Determine the protein concentration of each lysate using a BCA or Bradford assay.

Western Blotting:

1. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

4. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total

ERK overnight at 4°C.

5. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

6. Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

7. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.

Animal Model and Tumor Implantation:

1. Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

2. Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in Matrigel into

the flank of each mouse.

3. Monitor the mice for tumor growth.
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Drug Treatment:

1. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

2. Administer the test compounds (e.g., Vociprotafib) or vehicle control to the mice via the

appropriate route (e.g., oral gavage) at the specified dose and schedule.

Efficacy Evaluation:

1. Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

2. Monitor the body weight of the mice as a measure of toxicity.

3. At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., pharmacodynamic marker analysis by Western blot or

immunohistochemistry).

4. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the

vehicle control group.

Conclusion
This comparative guide provides a detailed assessment of the translational potential of

Vociprotafib by benchmarking it against other SHP2 inhibitors. The provided data tables,

pathway and workflow diagrams, and experimental protocols offer a valuable resource for

researchers in the field of oncology drug development. While Vociprotafib has shown promise

in preclinical models, its clinical development has faced challenges, underscoring the

complexities of translating preclinical findings to clinical success. Further investigation and

potentially combination strategies will be crucial to fully realize the therapeutic potential of

SHP2 inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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